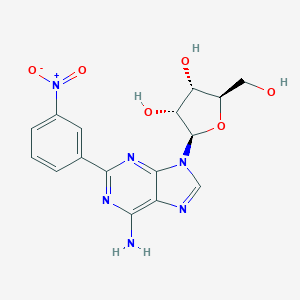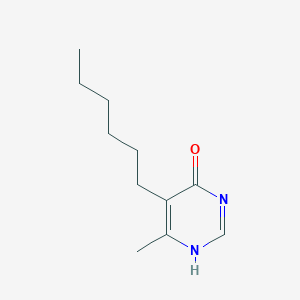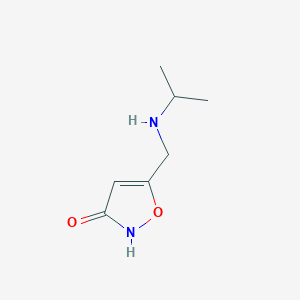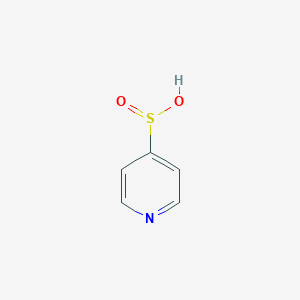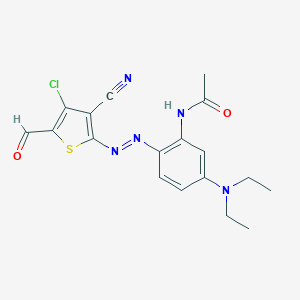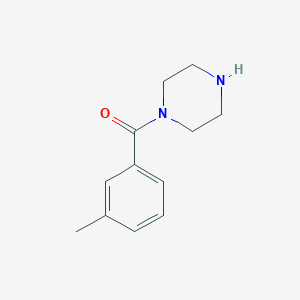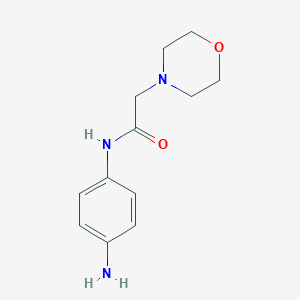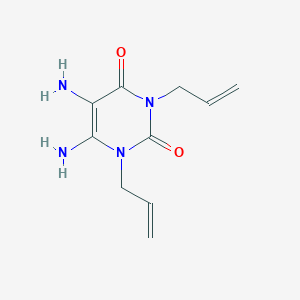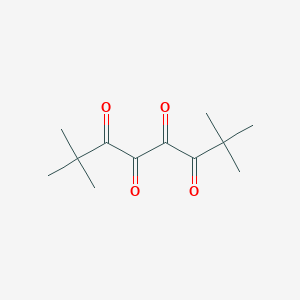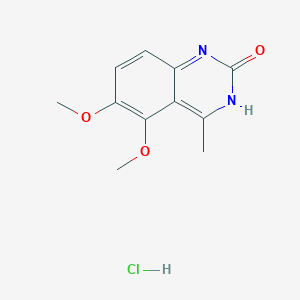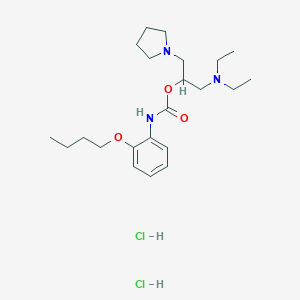
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- is a chemical compound that belongs to the family of phenothiazine compounds. This compound has gained significant attention in scientific research due to its diverse biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- is not fully understood. However, it is believed to exert its effects by blocking the dopamine receptors in the brain. This results in a decrease in the activity of the dopaminergic pathways, which are responsible for the symptoms of psychosis.
Biochemische Und Physiologische Effekte
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. It has also been found to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, it also has some limitations, such as its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are a number of future directions for research on Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)-. One potential area of research is the development of new therapeutic applications for this compound. It may also be useful to study the mechanism of action of this compound in more detail, in order to gain a better understanding of its effects on the brain. Additionally, further studies may be needed to determine the optimal dosage and administration route for this compound.
Synthesemethoden
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- can be synthesized by the reaction of 4-propyl-1-piperazine with 2-bromo-1-(10H-phenothiazin-10-yl)ethanone. This reaction takes place in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects. It has been studied for its potential use in the treatment of schizophrenia, bipolar disorder, and anxiety disorders.
Eigenschaften
CAS-Nummer |
103908-05-0 |
|---|---|
Produktname |
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- |
Molekularformel |
C22H29N3S |
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
10-[2-(4-propylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C22H29N3S/c1-3-12-23-13-15-24(16-14-23)18(2)17-25-19-8-4-6-10-21(19)26-22-11-7-5-9-20(22)25/h4-11,18H,3,12-17H2,1-2H3 |
InChI-Schlüssel |
UISWXTHNOGRXPK-UHFFFAOYSA-N |
SMILES |
CCCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Kanonische SMILES |
CCCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Synonyme |
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



